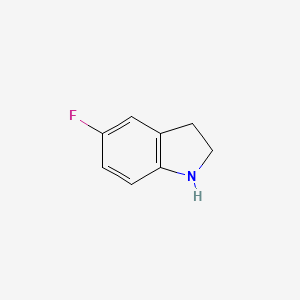

5-Fluoroindoline

Übersicht

Beschreibung

5-Fluoroindoline: is a fluorinated derivative of indoline, characterized by the presence of a fluorine atom at the 5-position of the indoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 5-Fluoroindoline involves the reaction of 5-fluoro-1H-indole with zinc borohydride in ether. The reaction mixture is stirred for 48 hours at 0°C under nitrogen atmosphere, followed by quenching with dilute hydrochloric acid. The product is then isolated by adjusting the pH and separating the ether layer.

Industrial Production Methods: Industrial production of this compound can be achieved through microwave-assisted synthesis. This method involves the reaction of this compound-2,3-dione with various anilines under microwave irradiation for 9-15 minutes. The use of copper dipyridine dichloride as a catalyst enhances the reaction efficiency, providing good to excellent yields of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoroindoline undergoes various chemical reactions, including:

Oxidation: Conversion to this compound-2,3-dione.

Reduction: Reduction of the indoline ring.

Substitution: Nucleophilic substitution reactions at the fluorine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Zinc borohydride in ether.

Substitution: Aniline derivatives under microwave irradiation with copper dipyridine dichloride as a catalyst

Major Products:

Oxidation: this compound-2,3-dione.

Reduction: Reduced indoline derivatives.

Substitution: Various fluorinated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

5-Fluoroindoline has demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In a murine model, it showed effective inhibition of both pan-sensitive and multidrug-resistant strains of M. tuberculosis, with a minimum inhibitory concentration (MIC) as low as 4.7 μM. Importantly, it exhibited no cytotoxicity towards mammalian cell lines (Vero and HepG2) at concentrations up to 20 μM, indicating its potential as a selective antimicrobial agent .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from 5-fluoroindole have been evaluated for their ability to inhibit various cancer cell lines. One derivative exhibited an IC50 value of 0.09 μM against HuH7 liver cancer cells, outperforming standard chemotherapeutics like sunitinib and sorafenib . Furthermore, structural modifications at the 5-position of indole have been shown to enhance the anticancer activity significantly .

Neuropharmacological Applications

5-Fluoroindole-2-carboxylic acid acts as an antagonist at the NMDA receptor's glycine site, which is crucial for modulating excitatory neurotransmission. It has been shown to elevate convulsive thresholds in animal models, suggesting potential applications in epilepsy treatment . The compound also enhances the efficacy of traditional anticonvulsants like carbamazepine and valproate by lowering their effective doses .

Material Science

Synthesis Intermediate

this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and functional materials. Its role in the biosynthesis of tryptophan can be monitored using fluorine-19 NMR spectroscopy, making it valuable for biochemical studies . Additionally, it is utilized in the production of conductive polyindoles through electrochemical polymerization processes .

Organic Electronics

The compound's electrochemical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The conductivity of polyindoles derived from this compound has been reported to reach levels conducive for use in electronic devices .

Case Studies

Wirkmechanismus

The mechanism of action of 5-Fluoroindoline involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and selectivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

- 5-Fluoroindole

- 6-Fluoroindole

- 5-Chloroindoline

- 5-Methylindole

Comparison: 5-Fluoroindoline is unique due to the presence of a fluorine atom at the 5-position, which significantly influences its chemical reactivity and biological activity. Compared to 5-Fluoroindole, this compound has a saturated indoline ring, which affects its stability and reactivity. The presence of fluorine in this compound also enhances its potential as a pharmaceutical intermediate compared to other similar compounds .

Biologische Aktivität

5-Fluoroindoline is a fluorinated derivative of indoline, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and neuroprotective compound. This article provides a detailed examination of the biological activity of this compound, supported by case studies, research findings, and data tables.

Anticancer Activity

This compound and its derivatives have shown promising results in various cancer models. Research indicates that these compounds can inhibit the proliferation of cancer cells through several mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways.

Case Study: Anticancer Efficacy

- A study evaluated the cytotoxic effects of 5-fluoroindole derivatives on human hepatocellular carcinoma (HCC) cell lines (HuH7 and Hep3B). The results indicated significant growth inhibition with IC50 values ranging from 0.09 μM to >30 μM for HuH7 cells and 0.36–13.6 μM for Hep3B cells. Notably, a specific derivative exhibited superior activity compared to standard chemotherapeutics like sunitinib and sorafenib .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 5-Fluoroindole | HuH7 | 0.09 | |

| 5-Fluoroindole | Hep3B | 0.36 | |

| Sunitinib | HuH7 | 5.6 | |

| Sorafenib | Hep3B | 5.4 |

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various pathogens, including Mycobacterium tuberculosis (Mtb).

Case Study: Antimycobacterial Activity

- A study assessed the efficacy of 5-fluoroindole against Mtb H37Rv strain, revealing a minimum inhibitory concentration (MIC) of 4.7 μM. The compound demonstrated no cytotoxicity in Vero and HepG2 cell lines, indicating its selectivity for bacterial cells over mammalian cells .

Table 2: Antimycobacterial Activity of 5-Fluoroindole

| Compound | MIC H37Rv (μM) | CC50 HepG2 (μM) | CC50 Vero (μM) |

|---|---|---|---|

| 5-Fluoroindole | 4.7 | >20 | >20 |

| Isoniazid | 2.3 | - | - |

| Rifampicin | 0.09 | - | - |

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound derivatives through modulation of neurotransmitter systems.

Case Study: Neuroprotective Effects

- In a model assessing the effects on convulsive thresholds, administration of a related compound, 5-fluoroindole-2-carboxylic acid, significantly elevated the convulsive threshold when combined with antiepileptic drugs . This suggests that fluorinated indoles may enhance the efficacy of existing treatments.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Apoptosis Induction: Compounds induce apoptosis in cancer cells via caspase activation.

- Inhibition of Enzymatic Activity: Inhibition of thymidylate synthase has been noted as a mechanism for anticancer activity.

- Modulation of Receptor Activity: Interaction with NMDA receptors suggests potential use in neurological disorders.

Eigenschaften

IUPAC Name |

5-fluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQRMQIYCWFDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379043 | |

| Record name | 5-fluoroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2343-22-8 | |

| Record name | 5-fluoroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoroindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 5-fluoroisatin?

A: 5-Fluoroisatin (5-fluoroindoline-2,3-dione) has the molecular formula C8H4FNO2. [] Its structure consists of an isatin core with a fluorine atom substituted at the 5th position. While specific spectroscopic data isn't detailed in the provided abstracts, common characterization methods for this type of compound include NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Q2: How does the structure of 5-fluoroisatin influence its crystal formation and interactions?

A: Research indicates that 5-fluoroisatin molecules can form chain-like structures via C-H···O interactions. [] These chains are further stabilized by N-H···O hydrogen bonds with solvent molecules like dimethyl sulfoxide (DMSO). [] This hydrogen bonding pattern, along with potential halogen bonding due to the fluorine atom, can influence the compound's solubility and other physicochemical properties.

Q3: Have any studies explored the potential antimicrobial activity of 5-fluoroisatin derivatives?

A: Yes, researchers have synthesized various spiro[indol-thiazolidon-2,4-diones] incorporating the 5-fluoroisatin scaffold. [, ] These derivatives were tested for in vitro antimicrobial activity against various bacterial strains. While the specific results aren't detailed in the abstracts, this research suggests that 5-fluoroisatin derivatives could be promising candidates for developing novel antimicrobial agents.

Q4: Has 5-fluoroisatin been investigated for potential applications beyond antimicrobial activity?

A: Indeed, 5-fluoroisatin was identified as a potential antimycobacterial agent through computer-based drug design approaches. [] In vitro studies demonstrated its activity against both sensitive and resistant strains of Mycobacterium sp., indicating its potential for tuberculosis treatment. [] Further research is needed to explore its mechanism of action and efficacy in vivo.

Q5: Are there any known metal complexes involving 5-fluoroisatin derivatives?

A: Yes, a copper(II) complex featuring a 5-fluoroisatin 3-oxime ligand has been reported. [] This complex exhibits a three-dimensional network structure stabilized by hydrogen bonding. [] This finding suggests that 5-fluoroisatin derivatives can act as ligands in metal complexes, opening up possibilities for exploring their coordination chemistry and potential applications in areas like catalysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.